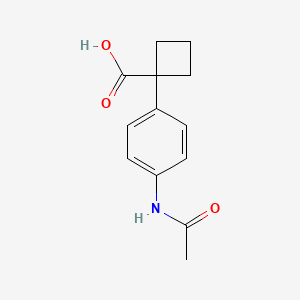

1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid

Description

1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid (CAS: 2084800-41-7) is a cyclobutane-ring-containing compound with a molecular formula of C₁₂H₁₄O₄ and a molecular weight of 234.24 g/mol . The structure features a cyclobutane core substituted with a carboxylic acid group and a 4-acetamidophenyl moiety. This compound is of interest in medicinal chemistry and peptide engineering due to the conformational rigidity imparted by the cyclobutane ring, which can stabilize secondary structures in peptides .

Properties

IUPAC Name |

1-(4-acetamidophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(15)14-11-5-3-10(4-6-11)13(12(16)17)7-2-8-13/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYOBKJTIAZHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-acetamidophenylboronic acid with cyclobutanecarboxylic acid in the presence of a palladium catalyst, following the principles of Suzuki-Miyaura coupling .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction dynamics provide insights into its mode of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Reactivity and Polarity: The 4-acetamidophenyl group in the target compound introduces hydrogen-bonding capability and moderate polarity, contrasting with the non-polar benzyl group in and the electron-withdrawing chlorophenyl in . Fluorinated analogs (e.g., AS57055) exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them more suitable for pharmacokinetic optimization . Bromine in and enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), expanding synthetic utility.

Physicochemical Properties :

- The hydroxyl group in and increases polarity and solubility compared to the target compound, though it may reduce membrane permeability.

- Morpholine-substituted analogs demonstrate improved aqueous solubility, critical for CNS-targeted therapeutics.

Applications in Drug Discovery :

Biological Activity

1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid, also known by its CAS number 1314668-98-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with an acetamidophenyl group and a carboxylic acid functional group. Its structural formula can be represented as follows:

Table 1: Structural Overview

| Component | Description |

|---|---|

| Molecular Formula | C₁₂H₁₃N₁O₂ |

| Molecular Weight | 219.24 g/mol |

| Functional Groups | Carboxylic acid, amide |

| Cyclobutane Ring | Present |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been studied for its potential as an enzyme inhibitor and receptor ligand.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory and cancer pathways, leading to reduced disease progression.

- Receptor Binding : It may act as a ligand for specific receptors, modulating their activity and influencing cellular responses.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and prostate cancer cells. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Anti-inflammatory | Reduced IL-6 and TNF-α levels | |

| Anticancer | Cytotoxicity in breast and prostate cancer cells | |

| Enzyme Inhibition | Potential inhibition of HDACs |

Case Study 1: Anti-inflammatory Effects

A study conducted on macrophage cell lines demonstrated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Anticancer Efficacy

In another investigation involving prostate cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, suggesting potent anticancer activity compared to standard chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.